molecular formula C4H2FN5 B2897879 2-Azido-5-fluoropyrimidine CAS No. 1565662-46-5

2-Azido-5-fluoropyrimidine

Cat. No. B2897879
M. Wt: 139.093
InChI Key: WZSQBYZHSXHRLS-UHFFFAOYSA-N
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Description

2-Azido-5-fluoropyrimidine is a compound that belongs to the class of organic compounds known as fluoropyrimidines . Fluoropyrimidines are a subset of pyrimidines, which are organic compounds with a structure based on a pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . The term “fluoropyrimidines” is often used more specifically to refer to the subset of this class that are antimetabolites and are used as anticancer medications .


Synthesis Analysis

The synthesis of 2-Azido-5-fluoropyrimidine involves a diazotransfer reaction . This reaction was established for oligoribonucleotides of different lengths and secondary structures . The robustness of the approach was further demonstrated for RNAs containing multiple 2′-azido moieties and for RNAs containing other sensitive modifications such as thiouridine or methylated nucleobases with a positive charge .


Chemical Reactions Analysis

The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P(III) species with azides according to the Staudinger reaction . Various strategies have been developed to bypass this limitation and are often time-consuming, low-yielding, and labor-intensive .

Scientific Research Applications

Understanding the Mechanisms of Fluoropyrimidines

Fluoropyrimidines, including 2-Azido-5-fluoropyrimidine, are vital in cancer therapy, particularly in the treatment of solid tumors. These compounds, notably 5-Fluorouracil (5-FU), are instrumental due to their roles in the inhibition of thymidylate synthase, critical in DNA synthesis and repair. Understanding the metabolizing enzymes of these drugs, such as dihydropyrimidine dehydrogenase (DPD), orotate phosphoribosyltransferase (OPRT), thymidine phosphorylase (TP), and thymidylate synthase (TS), provides valuable insights into their anticancer effects. The intratumoral levels of these enzymes are pivotal in determining the therapeutic efficacy of fluoropyrimidines, as highlighted by Kamoshida et al. (2005) and Cohen et al. (2003) (Kamoshida et al., 2005) (Cohen et al., 2003).

Advancements in Personalized Medicine

The significance of personalized medicine in optimizing the efficacy and safety of fluoropyrimidine-based chemotherapy is undeniable. The interplay between genetic factors, notably the DPD gene, and the patient's response to these drugs is paramount. Understanding the genetic predispositions that affect the metabolism and response to fluoropyrimidines is crucial for individualizing therapy and preventing severe toxicities. This approach is underscored by the works of Deenen et al. (2016) and Meulendijks et al. (2016), who advocate for pre-emptive screening for DPYD variants and individualized dosing strategies to improve patient outcomes and safety (Deenen et al., 2016) (Meulendijks et al., 2016).

Drug Resistance and Mechanisms

Understanding resistance mechanisms to fluoropyrimidines is crucial for enhancing treatment efficacy. The isolation and study of fluoropyrimidine-resistant murine leukemic cell lines have been pivotal in understanding the genetic and biochemical shifts that confer resistance. This knowledge is foundational for developing strategies to overcome resistance and enhance therapeutic outcomes, as detailed in the research by Mulkins and Heidelberger (1982) (Mulkins & Heidelberger, 1982).

Biochemical Insights and Drug Development

The structural nuances of fluoropyrimidine derivatives and their biochemical interactions play a significant role in their anticancer activity. Bello et al. (2009) provide an insightful analysis of the structure-activity relationships of these compounds, emphasizing the potential of 6-Azido-5-fluoropyrimidine and similar derivatives in anticancer drug development (Bello et al., 2009).

Safety And Hazards

Fluoropyrimidines, such as 2-Azido-5-fluoropyrimidine, possess a number of important toxicities, which vary according to dose and schedule . Fluoropyrimidine-related cardiotoxicity, which was first reported in 1969, is an uncommon but potentially lethal side effect . At present, fluorouracil (FU) is the second most common chemotherapeutic agent associated with cardiotoxicity, after anthracyclines .

Future Directions

The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . Moreover, fluoropyrimidine-based doublet chemotherapy for advanced biliary tract cancer is being considered as a new standard of care .

properties

IUPAC Name

2-azido-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FN5/c5-3-1-7-4(8-2-3)9-10-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSQBYZHSXHRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N=[N+]=[N-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-5-fluoropyrimidine

CAS RN

1565662-46-5
Record name 2-azido-5-fluoropyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Citations

For This Compound
2
Citations
CC Chrovian, A Soyode-Johnson… - Journal of Medicinal …, 2018 - ACS Publications
… The next reaction optimizations were conducted using 2-azido-5-fluoropyrimidine (the same pyrimidine featured in 1) and N-protected 2-methylpiperidones (Table 2). A solvent and …
Number of citations: 63 pubs.acs.org
FA Luzzio - Advances in Heterocyclic Chemistry, 2020 - Elsevier
… establishing a general strategy, the Janssen group reported up to 16 more examples of the one-pot dipolar cycloaddition/Cope elimination strategy using the 2-azido-5-fluoropyrimidine …
Number of citations: 12 www.sciencedirect.com

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